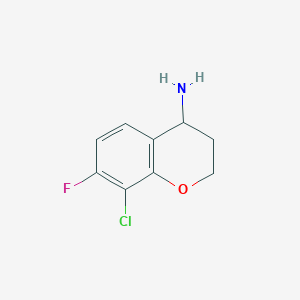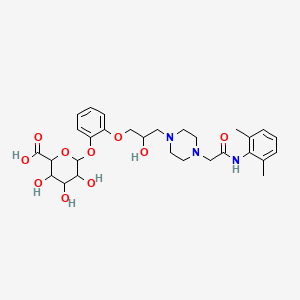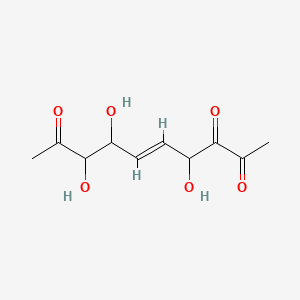
5-(Benzyloxy)-6-fluoropyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-6-fluoropyridin-3-ol: is an organic compound that belongs to the class of pyridines It features a benzyloxy group at the 5-position, a fluorine atom at the 6-position, and a hydroxyl group at the 3-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-6-fluoropyridin-3-ol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: Starting with a pyridine derivative, nitration is performed to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Fluorination: The amino group is then replaced with a fluorine atom using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Benzyloxylation: The hydroxyl group is introduced at the 3-position, and the benzyloxy group is added at the 5-position through a nucleophilic substitution reaction using benzyl bromide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Benzyl bromide or other alkyl halides are used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of 5-(Benzyloxy)-6-fluoropyridin-3-one.
Reduction: Formation of 5-(Benzyloxy)-6-hydroxypyridin-3-ol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-(Benzyloxy)-6-fluoropyridin-3-ol is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-6-fluoropyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and fluorine groups enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- 5-(Benzyloxy)-2-hydroxypyridine
- 6-Fluoro-3-hydroxypyridine
- 5-(Benzyloxy)-6-chloropyridin-3-ol
Comparison: 5-(Benzyloxy)-6-fluoropyridin-3-ol is unique due to the presence of both benzyloxy and fluorine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity.
Propriétés
Numéro CAS |
1428532-88-0 |
|---|---|
Formule moléculaire |
C12H10FNO2 |
Poids moléculaire |
219.21 g/mol |
Nom IUPAC |
6-fluoro-5-phenylmethoxypyridin-3-ol |
InChI |
InChI=1S/C12H10FNO2/c13-12-11(6-10(15)7-14-12)16-8-9-4-2-1-3-5-9/h1-7,15H,8H2 |
Clé InChI |
KAWIVZRSQXUXJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(16-Acetyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaen-22-yl)propanoic acid;palladium](/img/structure/B12291121.png)
![Tert-butyl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12291135.png)



![[1-(1-Phenylethyl)aziridin-2-yl]methanol](/img/structure/B12291158.png)
![tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate](/img/structure/B12291169.png)
![2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12291182.png)
![[5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12291183.png)
